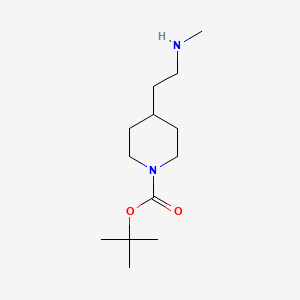

Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-8-14-4/h11,14H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWONGOVVNXTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676523 | |

| Record name | tert-Butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896103-62-1 | |

| Record name | tert-Butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document covers its chemical identity, including its CAS number and synonyms, and presents key quantitative data. Furthermore, it outlines a general synthetic methodology and its pivotal role in the mechanism of action of PROTACs for targeted protein degradation.

Chemical Identity and Properties

CAS Number: 896103-62-1

Molecular Formula: C₁₃H₂₆N₂O₂

Molecular Weight: 242.36 g/mol [1]

Synonyms:

-

4-[2-(methylamino)ethyl]-1-Piperidinecarboxylic acid 1,1-dimethylethyl ester

-

This compound[1]

This molecule is widely recognized as a PROTAC linker, a critical component in the synthesis of heterobifunctional PROTAC molecules.[1][2]

Quantitative Data

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 896103-62-1 | [1] |

| Molecular Formula | C₁₃H₂₆N₂O₂ | [1] |

| Molecular Weight | 242.36 g/mol | [1] |

| Monoisotopic Mass | 242.19943 Da | [3] |

| Predicted XlogP | 1.8 | [3] |

| Predicted Collision Cross Section (CCS) Data | [3] | |

| [M+H]⁺ | 161.3 Ų (m/z: 243.20671) | [3] |

| [M+Na]⁺ | 164.6 Ų (m/z: 265.18865) | [3] |

| [M-H]⁻ | 162.3 Ų (m/z: 241.19215) | [3] |

Synthesis and Experimental Protocols

General Synthetic Approach for Piperidine-Based Linkers

A plausible synthetic route for piperidine-containing linkers involves the following key steps:

-

Protection of the Piperidine Nitrogen: The synthesis often begins with a commercially available piperidine derivative. The piperidine nitrogen is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent its reaction in subsequent steps. This is commonly achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4]

-

Functionalization at the 4-position: The next step involves introducing the desired functional group at the 4-position of the piperidine ring. For the title compound, this would be the (2-(methylamino)ethyl) group. This can be accomplished through various methods, such as reductive amination or nucleophilic substitution, starting from a precursor with a suitable functional group at the 4-position.[4]

-

Purification: After the synthesis is complete, the final product is purified to remove any unreacted starting materials, byproducts, and other impurities. Common purification techniques for such compounds include column chromatography, recrystallization, or distillation.[4]

Characterization

The identity and purity of the synthesized compound are typically confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure of the compound.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[4]

Role in PROTACs and Signaling Pathways

This compound serves as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other ligand binds to an E3 ubiquitin ligase.

PROTAC Mechanism of Action

The fundamental role of this piperidine-based linker is to bridge the POI-binding ligand and the E3 ligase-binding ligand, thereby facilitating the formation of a ternary complex between the target protein and the E3 ligase. This proximity induces the ubiquitination of the target protein by the E3 ligase, marking it for degradation by the proteasome.

Caption: The general mechanism of action for a PROTAC, where the linker facilitates the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC utilizing a linker such as this compound typically follows a structured workflow.

Caption: A typical experimental workflow for the design, synthesis, and evaluation of a novel PROTAC molecule.

Conclusion

This compound is a valuable chemical entity for researchers and drug developers in the field of targeted protein degradation. Its piperidine core provides a semi-rigid scaffold that can be strategically incorporated into PROTAC linkers to optimize the crucial spatial orientation of the target protein and E3 ligase within the ternary complex. A thorough understanding of its properties and synthetic accessibility is paramount for the rational design and development of novel and effective PROTAC-based therapeutics.

References

"Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate" role in PROTAC design

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy. Among the critical components of a PROTAC, the linker moiety, which connects the target protein ligand to the E3 ligase ligand, plays a crucial role in dictating the potency, selectivity, and pharmacokinetic properties of the degrader. This technical guide delves into the significance of piperidine-containing linkers, with a particular focus on the structural motif derived from "tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate," a key building block in the synthesis of sophisticated PROTACs.

The Strategic Importance of Rigid Linkers in PROTACs

The linker in a PROTAC is not merely a spacer but an active contributor to the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The conformation and rigidity of the linker are determining factors in the stability and efficacy of this complex. Unlike flexible alkyl or PEG linkers, rigid linkers, such as those incorporating piperidine rings, offer distinct advantages. The conformational constraint imposed by the piperidine scaffold can pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, thereby enhancing the efficiency of protein ubiquitination and subsequent degradation.

The chemical entity, "this compound," serves as a valuable precursor for introducing a piperidine-based linker into a PROTAC structure. The Boc-protected amine allows for controlled, sequential synthesis, while the secondary amine provides a point of attachment for either the target protein ligand or the E3 ligase ligand. The piperidine ring itself imparts a degree of rigidity to the linker, which can be crucial for optimizing the PROTAC's activity.

ARV-771: A Case Study in Piperidine-Linker Containing PROTACs

A prominent example of a PROTAC that successfully incorporates a complex piperidine-containing linker is ARV-771, a potent degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] These proteins are critical regulators of gene transcription and are implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC).[2][3]

ARV-771 leverages a piperidine-based linker to connect a BET-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This strategic design results in a highly potent molecule capable of inducing the degradation of BET proteins at picomolar concentrations in cellular assays.

Quantitative Data for ARV-771

The efficacy of ARV-771 has been demonstrated through various in vitro and in vivo studies. The following table summarizes key quantitative data for this potent BET degrader.

| Parameter | Cell Line | Value | Reference |

| BRD2/3/4 Degradation (DC50) | 22Rv1 (CRPC) | < 5 nM | [2] |

| c-MYC Inhibition (IC50) | 22Rv1 (CRPC) | < 1 nM | [4] |

| Binding Affinity (Kd) - BRD2(1) | - | 34 nM | [5] |

| Binding Affinity (Kd) - BRD2(2) | - | 4.7 nM | [5] |

| Binding Affinity (Kd) - BRD3(1) | - | 8.3 nM | [5] |

| Binding Affinity (Kd) - BRD3(2) | - | 7.6 nM | [5] |

| Binding Affinity (Kd) - BRD4(1) | - | 9.6 nM | [5] |

| Binding Affinity (Kd) - BRD4(2) | - | 7.6 nM | [5] |

| In vivo Tumor Regression | 22Rv1 Xenograft | Significant | [2] |

Experimental Protocols

The development of a potent PROTAC like ARV-771 involves a series of well-defined experimental procedures, from chemical synthesis to biological evaluation.

Synthesis of a Piperidine-Containing PROTAC (General Protocol)

The synthesis of a PROTAC incorporating a piperidine linker generally follows a multi-step sequence. The following is a generalized protocol illustrating the key steps.

-

Synthesis of the Linker-E3 Ligase Ligand Conjugate: The piperidine-based linker precursor, after deprotection of the Boc group, is coupled to the E3 ligase ligand (e.g., a VHL ligand). This is typically achieved through an amide bond formation using standard peptide coupling reagents such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in an anhydrous polar aprotic solvent like DMF.

-

Modification of the Linker Terminus: The other end of the linker is then functionalized to allow for conjugation with the target protein ligand. This may involve deprotection of an orthogonal protecting group or conversion of a functional group.

-

Final Coupling to the Target Protein Ligand: The functionalized linker-E3 ligase ligand conjugate is then reacted with the target protein ligand (e.g., a BET inhibitor derivative) to form the final PROTAC molecule. This final coupling step is also often an amide bond formation.

-

Purification: The final PROTAC is purified to a high degree of purity using techniques such as preparative HPLC. The structure and purity are confirmed by analytical methods like LC-MS and NMR.

Key Biological Assays

1. Protein Degradation Assay (Western Blotting):

-

Cell Culture and Treatment: Cancer cell lines (e.g., 22Rv1 for CRPC) are cultured to a suitable confluency and then treated with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified period (e.g., 16 hours).

-

Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies specific for the target proteins (e.g., BRD2, BRD3, BRD4) and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the extent of protein degradation.

2. Cell Viability Assay:

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a commercially available kit, such as one based on the reduction of a tetrazolium salt (e.g., MTS or MTT) or the quantification of ATP (e.g., CellTiter-Glo).

-

Data Analysis: The absorbance or luminescence is measured using a plate reader, and the data is used to calculate the half-maximal inhibitory concentration (IC50) of the PROTAC.

3. Apoptosis Assay (Caspase-Glo 3/7 Assay):

-

Cell Treatment: Cells are treated with the PROTAC or control for a defined period (e.g., 24-48 hours).

-

Caspase Activity Measurement: A luminogenic caspase-3/7 substrate is added to the cells. In the presence of activated caspase-3 and -7 (hallmarks of apoptosis), the substrate is cleaved, generating a luminescent signal.

-

Data Acquisition: The luminescence is measured with a luminometer. An increase in luminescence indicates an induction of apoptosis.[2]

Visualizing the Mechanism of Action

To better understand the processes involved in PROTAC-mediated protein degradation, diagrams illustrating the signaling pathways and experimental workflows are essential.

References

- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

"Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug development, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental molecular properties of this compound are summarized below, providing a quick reference for researchers.

| Property | Value | Citation(s) |

| Molecular Formula | C13H26N2O2 | [1] |

| Molecular Weight | 242.36 g/mol | [1] |

| CAS Number | 896103-62-1 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process. A common and effective strategy involves the reductive amination of a primary amine precursor. This section outlines a representative experimental protocol for its preparation.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the N-methylation of a primary amine precursor to yield the target compound.

Materials:

-

tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

-

Formaldehyde (37-40% aqueous solution)

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., Dichloromethane/Methanol/Ammonium Hydroxide mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask containing a solution of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate in methanol, add an equimolar amount of aqueous formaldehyde solution.

-

Imine Formation: Stir the reaction mixture at room temperature for a period of 4 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0°C using an ice bath. Cautiously add sodium borohydride (1 equivalent) portion-wise to the stirred solution.

-

Reaction Completion: Allow the reaction to warm to room temperature and continue stirring for an additional 5 hours.

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic extracts.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 14:1:0.1), to afford the pure this compound.[2]

Analytical Techniques for Purity and Structural Confirmation:

The purity and identity of the synthesized compound should be confirmed using standard analytical techniques. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) can be employed to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is crucial for structural elucidation and confirmation.

Logical Workflow and Diagrams

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound, from the readily available piperidine precursor to the final product.

Caption: A generalized workflow for the synthesis of the target compound.

References

A Technical Guide to the Structural Analogs and Derivatives of Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, biological activities, and therapeutic potential of structural analogs and derivatives of tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate. This core scaffold is a versatile building block in medicinal chemistry, serving as a key intermediate in the development of a wide range of biologically active compounds, from central nervous system (CNS) agents to anticancer therapeutics and as linkers in Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Synthetic Strategies

The parent compound, this compound, features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methylaminoethyl side chain at the 4-position. The Boc group is crucial for modulating the reactivity of the piperidine nitrogen, allowing for selective functionalization at other positions.

General synthetic strategies for creating derivatives often involve a few key steps:

-

Boc Protection: The introduction of the Boc group is a common initial step to protect the piperidine nitrogen, typically achieved by reacting a suitable piperidine precursor with di-tert-butyl dicarbonate (Boc)₂O.[1]

-

Functionalization at the 4-Position: The ethylamine side chain is a key point for modification. This can be achieved through various methods, including reductive amination of a precursor with a suitable aldehyde or ketone at the 4-position of the piperidine ring.[1]

-

N-Alkylation/Arylation: The secondary amine on the ethyl side chain is readily amenable to substitution. Reductive amination with various aldehydes or ketones is a common and efficient method to introduce a wide range of alkyl or aryl groups.[2]

-

Deprotection: The final step often involves the removal of the Boc protecting group, typically under acidic conditions, to yield the free piperidine nitrogen, which can be further functionalized if desired.

Structural Analogs as Sigma-1 (σ1) Receptor Ligands

A significant area of research for derivatives of this scaffold has been the development of ligands for the sigma-1 (σ1) receptor. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of neurological and psychiatric conditions.[3] Ligands targeting this receptor have shown potential in the treatment of neurodegenerative diseases, pain, and cancer.[2]

Quantitative Biological Data

A series of 4-(2-aminoethyl)piperidine derivatives have been synthesized and evaluated for their affinity towards σ1 and σ2 receptors, as well as their antiproliferative activity against various cancer cell lines.[2] The data reveals key structure-activity relationships (SAR).

| Compound ID | R (N-substituent on ethylamine) | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Antiproliferative Activity (IC50, µM) - A427 (Lung Cancer) | Antiproliferative Activity (IC50, µM) - DU145 (Prostate Cancer) |

| 4a | H | 165 | >10000 | 25 | 39 |

| 18a | Methyl | 7.9 | 470 | 22 | 14 |

| 18b | Ethyl | 27 | 2900 | 28 | 18 |

| 20a | N-Methyl, 2-phenylethyl | 1.8 | 190 | 18 | 11 |

| 21a | N-Methyl, 3-phenylpropyl | 2.5 | 350 | 15 | 9.8 |

| 22a | N-Methyl, 4-phenylbutyl | 3.1 | 480 | 14 | 8.7 |

Data sourced from Holtschulte et al. (2022).[2]

SAR Summary:

-

N-Substitution on the Ethylamine: Substitution on the terminal nitrogen of the ethylamine side chain generally increases σ1 receptor affinity compared to the unsubstituted analog (4a). A methyl group (18a) provides a significant boost in affinity.

-

N-Alkylation of the Piperidine Ring: While not directly shown for the parent compound in this series, other related piperidine derivatives show that N-alkylation of the piperidine ring also significantly influences σ1 affinity.[2]

-

Antiproliferative Activity: Increased σ1 receptor affinity generally correlates with improved antiproliferative activity against both A427 and DU145 cancer cell lines. The N-methylated derivatives with extended phenylalkyl chains (20a, 21a, 22a) show the most potent anticancer effects in this series.[2]

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 4-(2-aminoethyl)piperidine Derivatives via Reductive Amination

This protocol is adapted from the synthesis of σ1 receptor ligands.[2]

Materials:

-

tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate

-

Appropriate aldehyde or ketone (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add the corresponding aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the desired N-substituted product.

Radioligand Binding Assay for σ1 and σ2 Receptor Affinity

This protocol is a standard method for determining the binding affinity of compounds to their target receptors.[2]

Materials:

-

Guinea pig brain homogenates (for σ1 receptors) or rat liver membrane preparations (for σ2 receptors)

-

[³H]-(+)-pentazocine (for σ1 assay) or [³H]-DTG (for σ2 assay)

-

Test compounds at various concentrations

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a reaction tube, add the receptor preparation, the radioligand at a concentration near its Kd, and the test compound or vehicle.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a known high-affinity ligand (e.g., haloperidol).

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Synthesis and Evaluation

Caption: A typical experimental workflow for the synthesis and biological evaluation of novel piperidine derivatives.

Simplified Sigma-1 Receptor Signaling Pathway

References

Navigating the Acquisition and Application of Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate, a key building block in contemporary drug discovery, has garnered significant attention for its role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are innovative heterobifunctional molecules engineered to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The unique structural features of this compound, specifically its Boc-protected piperidine ring and the reactive secondary amine, make it an ideal component for constructing the linker element of these powerful therapeutic agents. This technical guide provides an in-depth overview of its commercial availability, a summary of its synthesis, and its application in PROTAC development.

Commercial Availability and Supplier Overview

This compound (CAS Number: 896103-62-1) is readily available from a range of commercial suppliers specializing in research chemicals and building blocks for drug discovery.[4][5][6] The compound is typically offered at various purity levels, most commonly ≥95% or ≥98%, to cater to the stringent requirements of pharmaceutical research and development. To facilitate comparative analysis, the following table summarizes the offerings from prominent suppliers.

| Supplier | Catalog Number (Example) | Purity | Available Quantities | Price (USD) |

| MedChemExpress | HY-W006350 | >98% | 25 mg, 50 mg, 100 mg, 250 mg | Inquire |

| Genprice | 127-OR1022426 | Not Specified | 1 Pack | Inquire |

| BLDpharm | BD00794848 | ≥95% | 1 g, 5 g, 25 g | Inquire |

| Laibo Chem | Not Specified | Not Specified | 25 mg | Pricing available in installments |

| Ambeed, Inc. (via Sigma-Aldrich) | AMBH2D6EF5B4 | 95% | Inquire | Inquire |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis (CoA) to verify purity.

Synthetic Pathways: A General Overview

The synthesis of this compound typically involves a multi-step process commencing with a commercially available piperidine derivative. A general and widely adopted synthetic strategy can be broken down into two key stages:

-

Boc Protection: The initial step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, commonly achieved by reacting the piperidine precursor with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. This protective measure is crucial to prevent unwanted side reactions at the piperidine nitrogen during the subsequent functionalization step.[7]

-

Functionalization at the 4-Position: With the piperidine nitrogen protected, the next phase focuses on introducing the 2-(methylamino)ethyl side chain at the 4-position of the piperidine ring. This can be accomplished through various synthetic routes, including reductive amination or nucleophilic substitution, depending on the starting material.[7]

A visual representation of a generalized synthetic workflow is provided below.

Caption: Generalized Synthetic Workflow.

Application in PROTAC Synthesis: An Experimental Protocol Outline

The primary application of this compound is as a linker component in the synthesis of PROTACs. The secondary amine on the ethyl side chain provides a convenient attachment point for coupling with either the E3 ligase ligand or the target protein ligand. The Boc-protected piperidine can be deprotected under acidic conditions to reveal a secondary amine, which can then be further functionalized.

While specific protocols are highly dependent on the nature of the ligands being conjugated, a general experimental workflow for incorporating this linker into a PROTAC is outlined below.

Step 1: Coupling of the First Ligand

-

Objective: To couple either the E3 ligase ligand or the target protein ligand to the secondary amine of this compound.

-

Reagents:

-

This compound

-

Activated carboxylic acid derivative of the ligand (e.g., NHS ester, acid chloride)

-

A suitable non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

-

Anhydrous aprotic solvent (e.g., dimethylformamide, DMF, or dichloromethane, DCM)

-

-

Procedure:

-

Dissolve this compound and the activated ligand in the chosen solvent.

-

Add the base and stir the reaction mixture at room temperature until completion, monitoring by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, perform an aqueous workup and purify the product by column chromatography.

-

Step 2: Deprotection of the Boc Group

-

Objective: To remove the Boc protecting group from the piperidine nitrogen.

-

Reagents:

-

Boc-protected intermediate from Step 1

-

Strong acid (e.g., trifluoroacetic acid, TFA, or hydrochloric acid in an organic solvent)

-

Organic solvent (e.g., DCM)

-

-

Procedure:

-

Dissolve the intermediate in the organic solvent.

-

Add the strong acid and stir at room temperature.

-

Monitor the reaction for the complete removal of the Boc group.

-

Remove the solvent and excess acid under reduced pressure.

-

Step 3: Coupling of the Second Ligand

-

Objective: To couple the second ligand to the newly deprotected piperidine nitrogen.

-

Reagents:

-

Deprotected intermediate from Step 2

-

Activated carboxylic acid derivative of the second ligand

-

Coupling agents (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA)

-

Anhydrous aprotic solvent (e.g., DMF)

-

-

Procedure:

-

Dissolve the deprotected intermediate, the second activated ligand, and the coupling reagents in the solvent.

-

Add the base and stir the reaction at room temperature until completion.

-

Purify the final PROTAC molecule using appropriate chromatographic techniques, such as preparative HPLC.

-

The logical flow for utilizing this linker in PROTAC assembly is illustrated in the following diagram.

Caption: PROTAC Assembly Logic.

Conclusion

This compound is a readily accessible and highly valuable chemical tool for researchers engaged in the design and synthesis of PROTACs. Its commercial availability from multiple suppliers provides flexibility in sourcing, while its straightforward reactivity allows for its efficient incorporation into complex molecular architectures. A thorough understanding of its procurement, synthesis, and application is essential for accelerating the development of novel protein-degrading therapeutics.

References

In-Depth Technical Guide: Safety and Handling of Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a piperidine derivative commonly utilized as a linker in the development of PROTACs. PR[1][2][3][4][5]OTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. Th[1]e piperidine moiety in the linker often serves to introduce conformational rigidity, which can be critical for the efficacy of the PROTAC.

[6][7]Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 896103-62-1 |

| Molecular Formula | C₁₃H₂₆N₂O₂ |

| Molecular Weight | 242.36 g/mol |

| Appearance | Refer to Certificate of Analysis |

| Purity | Refer to Certificate of Analysis |

| SMILES | O=C(OC(C)(C)C)N1CCC(CCNC)CC1 |

| Storage Conditions | Room temperature (in continental US; may vary elsewhere). Refer to the Certificate of Analysis for specific recommendations. |

| [1][2][3][4][5] |

Safety and Hazard Information

It is imperative to handle this compound in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 2: GHS Hazard Identification

| Hazard Class | Hazard Statement |

| Skin Irritation | H315 : Causes skin irritation. |

| Eye Irritation | H319 : Causes serious eye irritation. |

| Respiratory Tract Irritation | H335 : May cause respiratory irritation. |

| Signal Word | Warning |

Hazard Pictogram:

Table 3: Precautionary Statements

| Category | Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and prevent exposure.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a laboratory coat.

-

Respiratory Protection: If working in a poorly ventilated area or with fine powders, use a NIOSH-approved respirator.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Follow the storage temperature recommendations provided on the Certificate of Analysis.

#[1][2][3][4][5]## 4. First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Experimental Protocol: General Workflow for PROTAC Synthesis

This compound serves as a linker that connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The following diagram illustrates a generalized workflow for its incorporation into a PROTAC.

Caption: Generalized workflow for the synthesis of a PROTAC utilizing a piperidine-based linker.

Note: The specific reaction conditions, order of coupling, and necessity of a deprotection step will depend on the specific chemical structures of the POI and E3 ligase ligands and the functional groups present on the linker.

Biological Context: Role in Targeted Protein Degradation

The piperidine scaffold is a "privileged structure" in medicinal chemistry due to its prevalence in many biologically active compounds. In[8] the context of PROTACs, the rigid nature of the piperidine ring can help to pre-organize the molecule into a conformation that is favorable for the formation of a stable ternary complex between the target protein and the E3 ligase. Th[6][7]is ternary complex formation is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome.

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase.

This guide is intended for informational purposes for qualified individuals and does not constitute a warranty of the product's suitability for any particular purpose. All users should conduct their own risk assessments and adhere to safe laboratory practices.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.[4]

Incorporating rigid structural elements, such as piperidine rings, into the linker can enhance the potency and improve the pharmacokinetic properties of PROTACs.[3][5][6] The piperidine moiety in Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate provides a semi-rigid scaffold that can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[4][7] The secondary amine provides a versatile attachment point for either the POI ligand or the E3 ligase ligand, while the Boc-protected piperidine nitrogen prevents unwanted side reactions during synthesis.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing this compound as a key linker component.

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[8][9][10][11] The PROTAC molecule is subsequently released and can engage in another round of degradation, acting in a catalytic manner.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a modular approach with two key steps: amide bond formation and Boc deprotection. The following protocols are representative and may require optimization based on the specific properties of the POI ligand and E3 ligase ligand.

Protocol 1: Amide Coupling of the Linker to a Carboxylic Acid-Functionalized Ligand (E3 Ligase or POI Ligand)

This protocol describes the coupling of the secondary amine of the piperidine linker to a ligand containing a carboxylic acid functional group.

Materials:

-

This compound

-

Carboxylic acid-functionalized ligand (e.g., pomalidomide)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the Boc-protected PROTAC intermediate.

Protocol 2: Boc Deprotection of the Piperidine Linker

This protocol describes the removal of the Boc protecting group to liberate the piperidine nitrogen, which can be important for the final PROTAC's properties or for further synthetic modifications.

Materials:

-

Boc-protected PROTAC intermediate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected PROTAC intermediate in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting amine salt can often be used in the next step without further purification.

Protocol 3: Amide Coupling of the Deprotected Linker-Ligand Intermediate with a Second Carboxylic Acid-Functionalized Ligand

This protocol describes the final coupling step to form the complete PROTAC molecule.

Materials:

-

Deprotected linker-ligand intermediate from Protocol 2

-

Carboxylic acid-functionalized ligand (the second component of the PROTAC)

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Standard work-up and purification reagents as in Protocol 1

Procedure:

-

In a separate flask, dissolve the second carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

-

Add the deprotected linker-ligand intermediate (as the TFA salt, 1.1 eq) and additional DIPEA (to neutralize the salt) to the activated carboxylic acid solution.

-

Stir the reaction at room temperature for 12-24 hours and monitor by LC-MS.

-

Perform an aqueous work-up and purify the final PROTAC by flash column chromatography or preparative HPLC.

Synthetic Workflow Visualization

The synthesis of a PROTAC is a multi-step process that involves the preparation of individual components followed by their assembly. The overall workflow is depicted below.

Data Presentation: Representative Biological Activity of PROTACs

The efficacy of PROTACs is evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data for PROTACs with piperidine-containing linkers, highlighting the impact of linker composition on their degradation efficiency.

Note: The following data is for representative PROTACs containing piperidine-based linkers and is intended for illustrative purposes. Actual values for PROTACs synthesized with this compound will be target and E3 ligase dependent.

| PROTAC Name (Representative) | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| PROTAC 1 | BRD4 | CRBN | Piperidine-based | 50 | >90 | HeLa | Fictional |

| PROTAC 2 | BTK | VHL | Piperidine-PEG | 25 | >95 | Ramos | Fictional |

| PROTAC 3 | AR | CRBN | Piperidine-Alkyl | 100 | ~85 | LNCaP | Fictional |

| PROTAC 4 | HDAC1 | VHL | Piperidine-based | 910 | >50 | HCT116 | [12] |

| PROTAC 5 | HDAC3 | VHL | Piperidine-based | 640 | >50 | HCT116 | [12] |

Conclusion

This compound is a valuable building block for the synthesis of PROTACs, providing a semi-rigid scaffold that can contribute to improved efficacy and drug-like properties. The synthetic protocols outlined in this document provide a general framework for the incorporation of this linker into novel PROTAC molecules. The modular nature of the synthesis allows for the systematic variation of the target ligand, E3 ligase ligand, and linker length to optimize the degradation of the protein of interest. Researchers are encouraged to adapt and optimize these protocols for their specific applications in the exciting and rapidly advancing field of targeted protein degradation.

References

- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Amide Coupling of Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate with an E3 Ligase Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[2][4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex. "Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate" is a versatile bifunctional linker containing a secondary amine that serves as a key building block in PROTAC synthesis.[6] This application note provides detailed protocols for the amide coupling of this piperidine-based linker with a carboxylic acid-functionalized E3 ligase ligand, a crucial step in the assembly of potent protein degraders. We will focus on the coupling with a pomalidomide-derived ligand for the Cereblon (CRBN) E3 ligase, a widely used recruiter in PROTAC design.[7][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of a CRBN-recruiting PROTAC and the experimental workflow for its synthesis via amide coupling.

Caption: PROTAC-mediated protein degradation via the Cereblon pathway.

Caption: General workflow for amide coupling in PROTAC synthesis.

Experimental Protocols

This section provides a detailed protocol for the amide coupling of this compound with a pomalidomide-derived carboxylic acid.

Materials:

-

This compound

-

Pomalidomide-linker-COOH (e.g., 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)butanoic acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Reverse-phase preparative HPLC system

-

LC-MS (Liquid Chromatography-Mass Spectrometry) system

-

NMR (Nuclear Magnetic Resonance) spectrometer

Protocol: Amide Coupling Reaction

-

Reagent Preparation:

-

In a clean, dry round-bottom flask, dissolve the pomalidomide-linker-COOH (1.0 equivalent) in anhydrous DMF (to a concentration of approximately 0.1 M).

-

To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Coupling Reaction:

-

In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.

-

Add the solution of the piperidine linker to the activated pomalidomide-linker-COOH solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

-

-

Aqueous Workup:

-

Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by reverse-phase preparative HPLC using a suitable gradient of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid.

-

Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC precursor as a solid.

-

-

Characterization:

-

Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

-

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the amide coupling reaction, as well as the characterization data for the resulting PROTAC precursor.

Table 1: Amide Coupling Reaction Parameters and Results

| Parameter | Value |

| E3 Ligase Ligand | Pomalidomide-linker-COOH |

| Linker | This compound |

| Coupling Reagent | HATU |

| Base | DIPEA |

| Solvent | Anhydrous DMF |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4 - 12 hours |

| Typical Yield | 60 - 85% |

| Purity (Post-HPLC) | >95% |

Table 2: Characterization Data for the PROTAC Precursor

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| ¹H NMR | Peaks corresponding to pomalidomide, piperidine, and linker protons |

| LC-MS (ESI+) | [M+H]⁺ corresponding to the calculated exact mass |

| Purity (LC-MS) | >95% |

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous. Pre-activation time of the carboxylic acid with HATU can be extended to 30 minutes. The reaction time can also be extended up to 24 hours.

-

Side Reactions: The use of excess base (DIPEA) can sometimes lead to side reactions. The amount of DIPEA can be optimized (e.g., reduced to 2.0 equivalents).

-

Purification Challenges: PROTAC molecules can be challenging to purify due to their poor solubility.[9] A variety of HPLC columns and solvent systems may need to be screened to achieve optimal separation. Adding a small amount of DMSO to the sample before injection can improve solubility.[9]

Conclusion

The amide coupling of "this compound" with a carboxylic acid-functionalized E3 ligase ligand is a robust and efficient method for the synthesis of PROTAC precursors. The detailed protocol and data presented in these application notes provide a solid foundation for researchers in the field of targeted protein degradation to design and synthesize novel therapeutic agents. Careful optimization of reaction conditions and purification methods is crucial for obtaining high-purity PROTAC molecules for subsequent biological evaluation.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arxiv.org [arxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Reaction of "Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate" with a warhead/POI ligand

Application Note & Protocol

Topic: Synthesis and Characterization of Covalent Ligands via Reaction of "Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate" with Electrophilic Warheads

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted Covalent Inhibitors (TCIs) represent a powerful modality in drug discovery, offering enhanced potency, prolonged pharmacodynamic effects, and the ability to tackle previously "undruggable" targets.[1] TCIs function by forming a stable, covalent bond with a specific amino acid residue on the target protein, leading to sustained inactivation.[2] A typical TCI comprises a scaffold for target recognition and an electrophilic "warhead" that reacts with a nucleophilic residue on the protein.[3]

This document provides detailed protocols for the reaction of This compound , a scaffold containing a reactive secondary amine, with various classes of electrophilic warheads. The secondary amine serves as a versatile nucleophile for forming covalent adducts. We will cover synthetic procedures for common warhead types and subsequent characterization of the resulting covalent ligands using mass spectrometry.

Overview of Covalent Bond Formation

The core of the synthesis involves the reaction of the nucleophilic secondary amine on the piperidine scaffold with an electrophilic warhead. This typically proceeds via a nucleophilic addition or substitution mechanism. The choice of warhead is critical as it dictates the reactivity, selectivity, and reversibility of the bond formed with the target protein.[4]

Common Warhead Ligands and Reaction Conditions

The reactivity of the secondary amine allows for conjugation with several classes of electrophilic warheads. The selection depends on the desired reactivity profile and the target amino acid (e.g., cysteine, lysine).[1][3]

| Warhead Class | Reaction Type | Target Residue (Typical) | General Reaction Conditions |

| Acrylamides | Michael Addition | Cysteine | Aprotic solvents (DMF, DMSO), Room Temp to 60°C.[5][6] |

| Chloroacetamides | Nucleophilic Substitution | Cysteine, Lysine | Aprotic solvents (DCM, THF) with a non-nucleophilic base (e.g., DIEA), or aqueous phase with inorganic base.[7][8][9] |

| Vinyl Sulfones | Michael Addition | Cysteine | Polar aprotic solvents (e.g., DMF), often requires slightly elevated temperatures.[10][11] |

| Sulfonyl Fluorides | Sulfonyl-Fluoride Exchange (SuFEx) | Lysine, Tyrosine, Serine | Aprotic solvents (ACN, THF) with a base (e.g., DIEA, Et3N).[1] |

Table 1: Summary of common warheads for reaction with secondary amines.

Detailed Experimental Protocols

Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: Synthesis via Michael Addition with an Acrylamide Warhead

This protocol describes the reaction of the secondary amine with a generic acrylamide warhead.

Materials:

-

This compound

-

N-phenylacrylamide (or other suitable acrylamide)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).

-

Add the acrylamide warhead (1.1 eq) to the solution.

-

Stir the reaction mixture under a nitrogen atmosphere at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, using a suitable gradient of ethyl acetate in hexanes) to yield the final product.

Protocol 4.2: Synthesis via Nucleophilic Substitution with a Chloroacetamide Warhead

This protocol details the acylation of the secondary amine using chloroacetyl chloride.

Materials:

-

This compound

-

Chloroacetyl chloride

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask.

-

Add DIEA (1.5 eq) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of chloroacetyl chloride (1.2 eq) in DCM dropwise via a dropping funnel over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.[9]

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Separate the organic layer and wash it with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

-

Purify the residue using flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the desired product.

Protocol 4.3: Synthesis via Michael Addition with a Vinyl Sulfone Warhead

This protocol outlines the reaction with a generic vinyl sulfone warhead.

Materials:

-

This compound

-

Phenyl vinyl sulfone (or other suitable vinyl sulfone)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous ACN (0.2 M), add the vinyl sulfone warhead (1.1 eq).

-

Heat the reaction mixture to 60°C and stir under a nitrogen atmosphere for 16-24 hours. Monitor reaction progress by LC-MS.[10]

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in EtOAc and wash with brine (2x).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude material by flash chromatography (silica gel) to yield the pure covalent ligand.

Characterization of the Covalent Adduct

Confirmation of covalent adduct formation is primarily achieved through mass spectrometry (MS), which verifies the expected mass increase.[12]

Protocol 5.1: LC-MS Analysis

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

-

LC Conditions: Use a C18 column with a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid) over 5-10 minutes.

-

MS Conditions: Analyze using an electrospray ionization (ESI) source in positive ion mode. Acquire full scan data over a mass range appropriate for the expected product (e.g., m/z 100-1000).

-

Data Analysis: Deconvolute the resulting spectrum to determine the monoisotopic mass of the product. Compare the observed mass with the theoretically calculated mass.[13][14]

| Starting Scaffold | Warhead Reactant | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

| C₁₃H₂₆N₂O₂ (242.36 g/mol ) | N-phenylacrylamide (145.18 g/mol ) | 388.29 | 388.31 |

| C₁₃H₂₆N₂O₂ (242.36 g/mol ) | Chloroacetyl chloride (112.94 g/mol ) | 319.20 | 319.22 |

| C₁₃H₂₆N₂O₂ (242.36 g/mol ) | Phenyl vinyl sulfone (168.22 g/mol ) | 411.24 | 411.25 |

Table 2: Example characterization data for synthesized covalent ligands.

Application in Drug Discovery: A Conceptual Framework

The synthesized covalent ligand is designed to first bind non-covalently to the target protein, driven by the affinity of the piperidine scaffold. Subsequently, the warhead is positioned to react with a nearby nucleophilic residue, forming an irreversible covalent bond.[2] This process is often applied to inhibit enzymes like kinases in signaling pathways implicated in diseases such as cancer.[15][16]

Conclusion

The protocols outlined provide a robust framework for synthesizing novel covalent ligands using this compound as a versatile starting scaffold. By reacting this secondary amine with various electrophilic warheads such as acrylamides, chloroacetamides, and vinyl sulfones, researchers can generate a diverse library of targeted covalent inhibitors. Proper characterization, primarily through LC-MS, is essential to confirm the successful synthesis of the desired adducts before their evaluation in biological assays. This approach is a cornerstone of modern medicinal chemistry for developing potent and selective therapeutics.[17]

References

- 1. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. youtube.com [youtube.com]

- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of Drug Science [explorationpub.com]

- 5. researchgate.net [researchgate.net]

- 6. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]

- 8. Covalent Compounds - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Covalent inhibitors: a rational approach to drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00154F [pubs.rsc.org]

- 16. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-based design of targeted covalent inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Application Note: Boc Deprotection Protocols for Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction The tert-butyloxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines in organic synthesis, valued for its stability in various conditions and its straightforward removal under acidic conditions.[1][2] The efficient deprotection of the Boc group from intermediates like "Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate" is a critical step in the synthesis of more complex molecules, including active pharmaceutical ingredients. This document provides detailed experimental protocols for the acidic removal of the Boc group from this specific substrate, comparative data on common methods, and diagrams illustrating the reaction mechanism and workflow.

Mechanism of Acid-Catalyzed Boc Deprotection The most common method for Boc deprotection proceeds via an acid-catalyzed mechanism. The process begins with the protonation of the carbamate oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[1][3] This is followed by the fragmentation of the protonated intermediate, which eliminates a stable tert-butyl cation and carbon dioxide, releasing the free amine.[3][4] The resulting amine is typically protonated under the acidic conditions to form its corresponding salt (e.g., trifluoroacetate or hydrochloride).[4]

Caption: Acid-catalyzed mechanism for Boc deprotection.

Comparative Data of Deprotection Protocols

The choice of deprotection protocol often depends on the substrate's sensitivity to specific acids and the desired form of the final product (free base vs. salt). The following table summarizes typical conditions for two standard protocols.

| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |

| Acid Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid (HCl) in 1,4-Dioxane |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane, Ethyl Acetate, or Methanol |

| TFA/Solvent Ratio | 1:1 to 1:4 (v/v) | N/A |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Typical Reaction Time | 30 minutes - 2 hours[1] | 1 - 4 hours[1][2] |

| Work-up | Basic wash (e.g., sat. NaHCO₃) and extraction | Precipitation/filtration or evaporation |

| Product Form | Free base | Hydrochloride salt |

| Typical Yields | >90% | >90% |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a common and highly effective method for Boc deprotection, typically yielding the free amine after a basic work-up.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Acid Addition: Slowly add TFA (4-10 equiv., typically a 20-25% solution in DCM) to the stirred solution.[1]

-

Reaction: Stir the reaction mixture at room temperature. The reaction is generally rapid and can be completed within 30 minutes to a few hours.[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

Work-up:

-

Neutralization: Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

-

Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]

-

Concentration: Filter the solution and concentrate under reduced pressure to yield the deprotected product, 4-(2-(methylamino)ethyl)piperidine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and is particularly useful when the hydrochloride salt of the product is desired, as it often precipitates from the reaction mixture, simplifying isolation.[5]

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane

-

Anhydrous diethyl ether

-

Standard laboratory glassware for filtration

Procedure:

-

Reaction Setup: To a flask containing this compound (1.0 equiv.), add the 4M solution of HCl in 1,4-Dioxane (5-10 equiv. of HCl).[2]

-

Reaction: Stir the mixture at room temperature for 1 to 4 hours.[1]

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Product Isolation: Upon completion, the product, 4-(2-(methylamino)ethyl)piperidine dihydrochloride, will often precipitate as a solid.

-

Filtration: Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid with a cold, anhydrous solvent like diethyl ether to remove any non-salt impurities.[1]

-

Drying: Dry the solid under vacuum to obtain the final hydrochloride salt product. If a precipitate does not form, the solvent can be removed under reduced pressure.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Boc deprotection of this compound using acidic conditions.

References

Application Notes and Protocols for the Analytical Characterization of PROTACs Incorporating a Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate Linker Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the physicochemical properties, ternary complex formation, and overall efficacy of the PROTAC.

This document provides detailed application notes and protocols for the analytical characterization of PROTACs that contain the "Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate" moiety as part of their linker structure. The incorporation of a piperidine ring can enhance rigidity and metabolic stability, potentially leading to improved pharmacokinetic profiles.[1][2] The basic nitrogen within the piperidine can also influence solubility.[3] A thorough analytical characterization is paramount to ensure the identity, purity, and stability of these complex molecules, which is essential for reliable biological evaluation.

Analytical Characterization Strategy

A multi-pronged analytical approach is necessary for the comprehensive characterization of PROTACs. The primary techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Key objectives of the analytical characterization include:

-

Confirmation of the chemical identity and molecular weight.

-

Determination of purity and identification of impurities.

-

Structural elucidation and verification of the final construct.

-

Assessment of stability under various conditions.

Data Presentation

Quantitative data from the analytical characterization should be summarized for clarity and comparative purposes.

Table 1: Summary of Analytical Characterization Data for a Representative PROTAC